o-Benzyl-l-serine methyl ester
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Overview
Description
(S)-Methyl 2-amino-3-(benzyloxy)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a benzyloxy group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(benzyloxy)propanoate typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-serine.
Protection of the Amino Group: The amino group of (S)-serine is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Formation of the Benzyloxy Group: The hydroxyl group of (S)-serine is then converted into a benzyloxy group through a nucleophilic substitution reaction with benzyl bromide.
Esterification: The carboxyl group of the intermediate compound is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Deprotection: Finally, the protecting group on the amino group is removed to yield (S)-Methyl 2-amino-3-(benzyloxy)propanoate.
Industrial Production Methods
Industrial production of (S)-Methyl 2-amino-3-(benzyloxy)propanoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-(benzyloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the benzyloxy group.
Scientific Research Applications
(S)-Methyl 2-amino-3-(benzyloxy)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-(benzyloxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include enzymatic catalysis and receptor binding, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl 2-amino-3-hydroxypropanoate
- (S)-Methyl 2-amino-3-(methoxy)propanoate
- (S)-Methyl 2-amino-3-(phenoxy)propanoate
Uniqueness
(S)-Methyl 2-amino-3-(benzyloxy)propanoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-phenylmethoxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLKHOKTUJSLDD-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](COCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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